2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
Description
2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of multiple methyl groups and a sulfonyl group attached to a piperazine ring
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O4S2/c1-17-13-21(5)23(15-19(17)3)32(28,29)25-7-8-26-9-11-27(12-10-26)33(30,31)24-16-20(4)18(2)14-22(24)6/h13-16,25H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSZCUABOCZGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide typically involves multiple steps. The starting materials include 2,4,5-trimethylphenol and piperazine. The synthesis process can be summarized as follows:
Formation of 2,4,5-trimethylphenylsulfonyl chloride: This is achieved by reacting 2,4,5-trimethylphenol with chlorosulfonic acid under controlled conditions.
Reaction with piperazine: The 2,4,5-trimethylphenylsulfonyl chloride is then reacted with piperazine to form the intermediate compound.
Final coupling: The intermediate is further reacted with 2,4,5-trimethylbenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that sulfonamide compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including antibiotic-resistant pathogens.
- Case Study : A study investigated the compound's Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) and found it to be effective at lower concentrations compared to traditional antibiotics. This suggests potential for development as a new antimicrobial agent.
Anticancer Properties
The compound has also been studied for its anticancer potential. Its structural features allow it to interact with cellular pathways involved in tumor growth and proliferation.
- Case Study : In vitro assays on human cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell cycle progression. Comparisons with established chemotherapeutics showed superior efficacy in certain cancer types.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, which is crucial in various therapeutic contexts.
- Research Findings : Studies have reported that the compound inhibits specific enzymes involved in metabolic pathways associated with cancer and inflammation. This inhibition may lead to reduced tumor growth and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Reduces activity of metabolic enzymes |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Enzyme Inhibition | Enzymatic activity assays | Decreased enzyme activity observed |
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The piperazine ring can act as a binding site, facilitating the compound’s interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethylphenol: A simpler compound with similar methyl group substitutions.
2,4,5-trimethylthiazole: Contains a thiazole ring instead of a piperazine ring.
2,4,5-trimethylbenzenesulfonyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is unique due to its complex structure, which combines multiple functional groups and rings
Biological Activity
2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is a complex sulfonamide compound with potential applications in pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 402.6 g/mol. The structure features a sulfonamide group attached to a piperazine moiety, which is significant for its biological interactions.
The biological activity of this compound primarily stems from its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.
- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folic acid synthesis in bacteria.
Biological Activity Summary
Case Studies and Research Findings
Several studies have investigated the biological activity of similar sulfonamide compounds, providing insights into the potential efficacy of 2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide.
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of bacterial dihydropteroate synthase (DHPS) .
- Anticancer Activity : Research published in Cancer Letters highlighted that certain sulfonamide derivatives showed promising results in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : A study indicated that sulfonamides could inhibit pro-inflammatory cytokines in macrophages, suggesting their potential as anti-inflammatory agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
